

Salicylic acid-d6 chemical structure and isotopic purity

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Compound of Interest

Compound Name: Salicylic acid-d6

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An In-depth Technical Guide to **Salicylic Acid-d6**: Chemical Structure and Isotopic Purity

This technical guide provides a comprehensive overview of **Salicylic acid-d6**, a deuterated analog of salicylic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the chemical structure, commercially available isotopic purity, and the experimental protocols for its analysis.

Chemical Structure and Properties

Salicylic acid-d6 is a form of salicylic acid where six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a mass shift of +6 compared to the unlabeled compound.^[1] The deuteration includes the four hydrogens on the benzene ring, the hydrogen of the hydroxyl group, and the hydrogen of the carboxylic acid group.

The primary application of **Salicylic acid-d6** is as an internal standard in quantitative analysis using mass spectrometry, often in pharmacokinetic studies, metabolic research, and environmental analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric assays.

Below is a visualization of the chemical structure of **Salicylic acid-d6**.

Caption: Chemical structure of **Salicylic acid-d6** (C₇D₆O₃).

Quantitative Data: Isotopic and Chemical Purity

The utility of **Salicylic acid-d6** as an internal standard is directly dependent on its isotopic and chemical purity. Commercially available **Salicylic acid-d6** typically has high isotopic enrichment. The data below is compiled from various suppliers.

Parameter	Value	Source
Isotopic Purity	98 atom % D	Aldrich[1][2]
97%	Cambridge Isotope Laboratories[3][4][5]	
Chemical Purity	99% (CP)	Aldrich[1]
98%	Cambridge Isotope Laboratories[3]	
Molecular Formula	C ₇ D ₆ O ₃	MedChemExpress, Aldrich[1][6]
Molecular Weight	144.16 g/mol	PubChem, Aldrich[1][7]
Mass Shift	M+6	Aldrich[1][2]
CAS Number	285979-87-5	MedChemExpress, CIL[3][6]

Experimental Protocol: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like **Salicylic acid-d6** is crucial for ensuring accurate quantification in analytical methods.[8] High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for this purpose.[9][10]

Objective: To determine the isotopic enrichment of **Salicylic acid-d6** using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Materials:

- **Salicylic acid-d6** sample

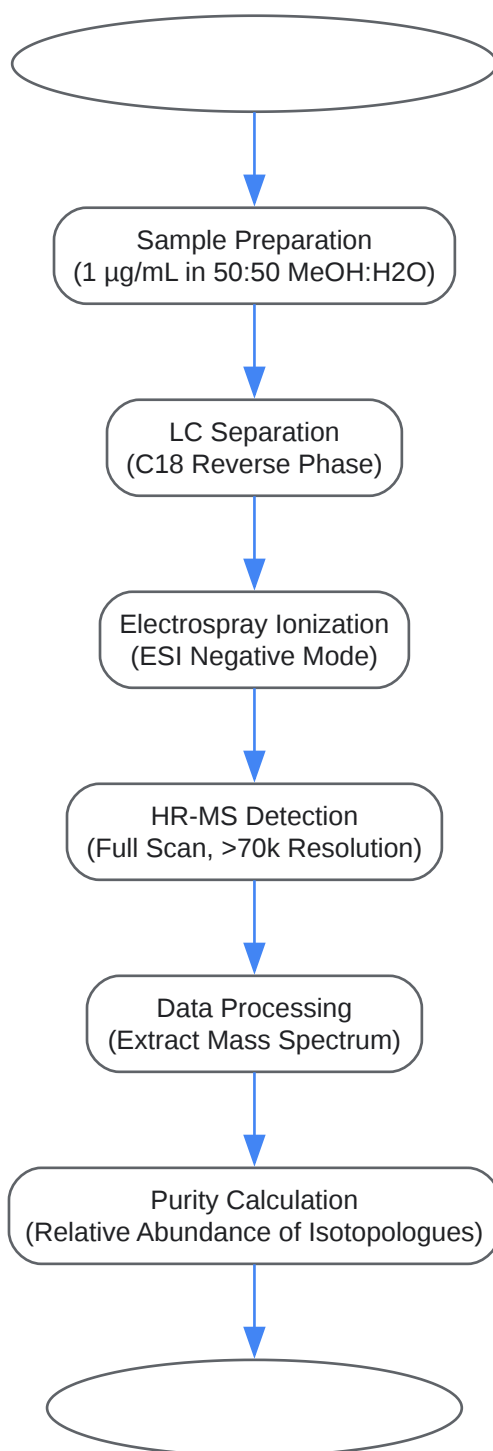
- Methanol (LC-MS grade)
- Water with 0.1% Formic Acid (LC-MS grade)
- LC-HRMS system (e.g., UPLC coupled to an Orbitrap or Q-TOF mass spectrometer)

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Salicylic acid-d6** at a concentration of 1 mg/mL in methanol.
 - Further dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water with 0.1% formic acid.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Methanol with 0.1% Formic Acid.
 - Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2 µL.
- High-Resolution Mass Spectrometry (HR-MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Scan Mode: Full scan MS.
 - Mass Range: m/z 100-200.
 - Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

- Data Acquisition: Acquire data in centroid mode.
- Data Analysis:
 - Integrate the peak corresponding to **Salicylic acid-d6** in the chromatogram.
 - Extract the mass spectrum for this peak.
 - Identify and integrate the ion intensities for the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.
 - Calculate the isotopic purity using the following formula:
 - $\text{Isotopic Purity (\%)} = [\text{Intensity(M+6)} / \Sigma(\text{Intensities of all isotopologues})] \times 100$

The workflow for this experimental protocol is illustrated in the diagram below.



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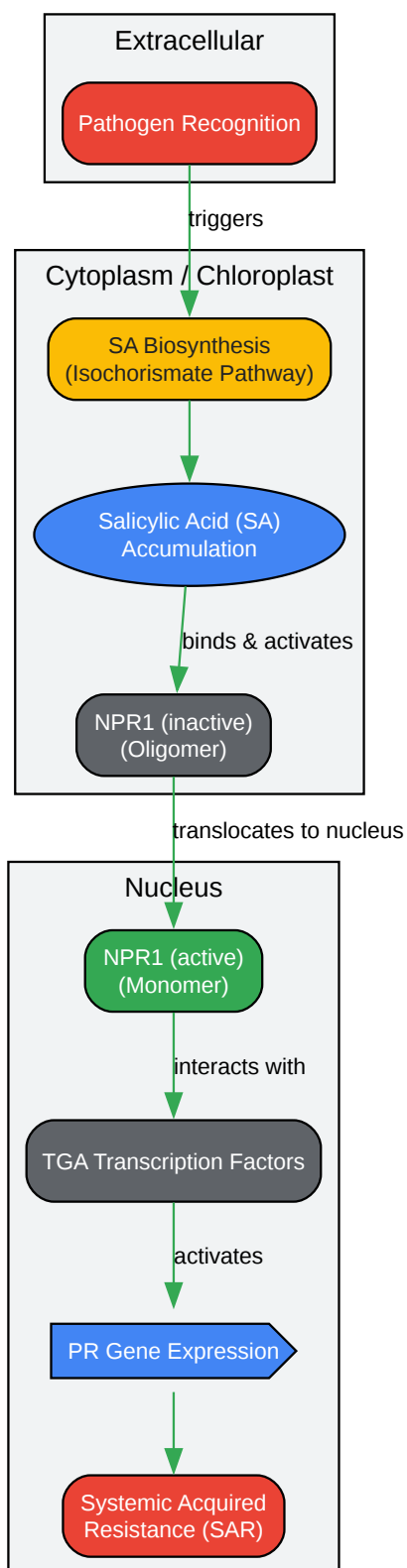
Caption: Experimental workflow for determining isotopic purity via LC-HRMS.

Role in Signaling Pathways

Salicylic acid is a critical signaling molecule in plants, particularly in activating defense responses against pathogens.^{[11][12]} It is a key phytohormone involved in establishing both local and systemic acquired resistance (SAR).^[13] The signaling pathway is complex, involving multiple components and regulatory loops.

Pathogen recognition leads to the synthesis of salicylic acid, primarily through the isochorismate pathway in chloroplasts.^[13] The accumulated salicylic acid is then perceived by receptor proteins, with NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its homologs NPR3 and NPR4 being key players.^[13] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the Pathogenesis-Related (PR) genes, activating their expression and leading to a broad-spectrum defense response.^{[11][14]}

The following diagram illustrates a simplified model of the salicylic acid signaling pathway in plant defense.



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Caption: Simplified salicylic acid signaling pathway in plant defense.

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